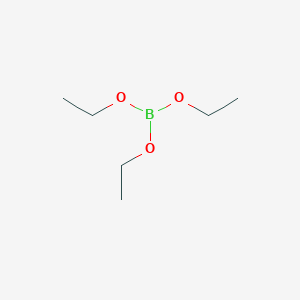

Triethyl borate

説明

特性

IUPAC Name |

triethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSTXXYNEIHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041674 | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.98 [mmHg] | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-46-9 | |

| Record name | Triethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW2J80ORX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Production Routes of Triethyl Borate

Conventional Esterification Processes

The traditional and most widely used method for synthesizing triethyl borate (B1201080) involves the direct esterification of a boron source with ethanol (B145695). This process is governed by chemical equilibrium, necessitating specific techniques to ensure high yields.

Boric Acid Esterification with Ethanol

The cornerstone of conventional triethyl borate production is the reversible reaction between boric acid and ethanol. ebi.ac.ukwikipedia.org The chemical equation for this equilibrium is:

B(OH)₃ + 3 C₂H₅OH ⇌ B(OC₂H₅)₃ + 3 H₂O wikipedia.org

In this reaction, one molecule of boric acid reacts with three molecules of ethanol to produce one molecule of triethyl borate and three molecules of water. To shift the equilibrium to the right and maximize the yield of the desired ester, the water produced during the reaction must be continuously removed. ebi.ac.ukwikipedia.orgebi.ac.uk

An alternative, yet similar, conventional approach utilizes boron trioxide (B₂O₃) as the boron source instead of boric acid. sciencemadness.orgchemyr.com This method also reacts with ethanol to form triethyl borate. The reaction with boron trioxide is advantageous as it introduces less water into the initial system compared to boric acid.

Interactive Table 1: Comparison of Conventional Synthesis Parameters for Triethyl Borate

| Parameter | Boric Acid Esterification | Boron Trioxide Esterification |

| Boron Reactant | Boric Acid (H₃BO₃) | Boron Trioxide (B₂O₃) |

| Primary Reactant | Ethanol (C₂H₅OH) | Ethanol (C₂H₅OH) |

| Key Condition | Removal of water to drive equilibrium | Anhydrous or near-anhydrous conditions |

| Byproduct | Water (H₂O) | Water (H₂O) |

| Typical Setup | Reflux with a system for water removal | Reaction followed by distillation chemyr.com |

Azeotropic Distillation Techniques for Water Removal

To overcome the limitations imposed by the reversible nature of esterification, azeotropic distillation is a critical technique employed for water removal. ebi.ac.ukwikipedia.org This process involves adding an entraining agent, or azeotroping agent, to the reaction mixture. This agent forms a low-boiling azeotrope with water and ethanol, allowing for its removal from the reaction vessel via distillation. google.com

Commonly used azeotroping agents include benzene (B151609) and toluene. google.com A patented continuous process illustrates this method effectively. In this setup, a solution of boric acid and ethanol is introduced into the middle of a fractionating column. google.com Simultaneously, an azeotroping agent like benzene is fed to the upper part of the column, and additional ethanol is supplied to the lower section. google.com The column is operated at a temperature that facilitates the formation of a ternary azeotrope (e.g., benzene-ethanol-water), which is then removed from the top of the column. Substantially pure triethyl borate is collected from the bottom of the column, achieving high purity (>99%) and making the process efficient for industrial-scale production. google.com

Advanced Synthetic Approaches

Research into the synthesis of triethyl borate has led to the development of advanced methods that offer improvements in efficiency, reaction conditions, and environmental impact over conventional processes.

Acid-Catalyzed Esterification Improvements

The esterification of boric acid with ethanol can be accelerated by the use of an acid catalyst, such as concentrated sulfuric acid. doubtnut.com While effective, the use of strong, corrosive acids presents challenges related to equipment and environmental concerns. Research has focused on developing milder and more efficient catalytic systems. For instance, a mixture of boric acid and pyridine (B92270) has been shown to act as a mild catalyst for polyesterification reactions. arkat-usa.org

Boric acid itself can function as a catalyst for the esterification of certain molecules, particularly α-hydroxycarboxylic acids, although the mechanism differs from a typical Fischer esterification. sciencemadness.orgresearchgate.net More recent innovations include the use of acidic ionic liquids as recyclable catalysts for the synthesis of borate esters. google.com These catalysts can offer high yields under relatively mild conditions (room temperature to 90°C) and simplify product separation. google.com

Acid-Free Esterification utilizing Boron Trihalides

To circumvent the issue of water formation and the need for its removal, acid-free routes using boron trihalides have been developed. One such method involves the direct reaction of boron trichloride (B1173362) (BCl₃) with ethanol. wikipedia.org

BCl₃ + 3 C₂H₅OH → B(OC₂H₅)₃ + 3 HCl wikipedia.org

This reaction avoids generating water, which simplifies the purification process. It can achieve high yields, reportedly between 85% and 90%. However, this approach requires strictly anhydrous conditions and produces corrosive hydrogen chloride gas, which necessitates specialized equipment and handling procedures.

Another advanced, water-free method involves the reaction of boron trifluoride etherate (BF₃·O(C₂H₅)₂) with sodium ethoxide in an inert hydrocarbon solvent. google.com This process directly yields substantially pure triethyl borate, eliminating the need to separate the ester from an azeotrope with alcohol, a common issue in other methods. google.com

Enzymatic Catalysis for Sustainable Production

Enzymatic catalysis represents a frontier in sustainable chemical synthesis, offering mild reaction conditions and high selectivity. While the application of enzymes like lipases for the synthesis of various esters is well-established, specific research on the enzymatic production of triethyl borate is not extensively documented in publicly available literature.

In principle, an enzymatic process for triethyl borate synthesis would involve the use of a lipase (B570770) to catalyze the esterification between boric acid and ethanol. This biocatalytic approach could potentially reduce energy consumption and avoid the use of harsh acid catalysts, aligning with the principles of green chemistry. However, the development of a robust and economically viable enzymatic process for triethyl borate remains an area for future research.

Interactive Table 2: Comparison of Advanced Synthesis Routes for Triethyl Borate

| Synthesis Route | Key Reagents/Catalysts | Key Advantages | Key Challenges |

| Acid-Catalyzed Improvements | Mild acids (e.g., Boric acid-pyridine), Acidic ionic liquids arkat-usa.orggoogle.com | Milder conditions, potentially recyclable catalysts, improved yields. | Catalyst cost and separation can be issues. |

| Acid-Free (Boron Trihalides) | Boron trichloride (BCl₃) or Boron trifluoride etherate (BF₃·O(C₂H₅)₂) and Sodium Ethoxide google.com | No water byproduct, high yields, simplified purification. | Requires anhydrous conditions, generates corrosive byproducts (HCl), expensive reagents. |

| Enzymatic Catalysis | Lipase (theoretically) | Sustainable, mild reaction conditions, high selectivity, environmentally friendly. | Limited documented research, potential for low reaction rates, enzyme stability and cost. |

Purity Optimization and Assessment Methodologies

The synthesis of triethyl borate, a colorless liquid with the chemical formula B(OCH₂CH₃)₃, necessitates rigorous purification and subsequent analysis to ensure it meets the high-purity standards required for its various applications, including as a solvent, catalyst, and precursor in materials science. ebi.ac.uk Achieving greater than 98% purity is a common industrial goal, which is realized through a combination of advanced purification techniques and verified by precise analytical methods.

Vacuum Distillation for Purification

Following the initial synthesis, which typically involves the esterification of boric acid with ethanol, the crude triethyl borate product contains residual starting materials, byproducts, and water. ebi.ac.uk Vacuum distillation is a critical step for purifying triethyl borate, as it allows for distillation at a lower temperature, thus preventing thermal decomposition of the product. The boiling point of triethyl borate at atmospheric pressure is approximately 117-120°C. chemyr.com By reducing the pressure, the boiling point is significantly lowered, facilitating its separation from less volatile impurities.

For instance, in the purification of related borate esters like tri-(trimethylsilyl)borate, vacuum rectification is employed at pressures ranging from 0.2 to 20 kPa and temperatures between 70 to 90°C to achieve purities of 99.9% or higher. google.com This process effectively removes residual reactants and byproducts, yielding a high-purity final product. The efficiency of vacuum distillation is paramount in producing triethyl borate suitable for sensitive applications, such as in the manufacturing of semiconductor components. chemyr.com

Table 1: Boiling Point of Triethyl Borate at Various Pressures

| Pressure (kPa) | Boiling Point (°C) |

|---|---|

| 101.3 (Atmospheric) | 117.4 - 120 |

| 20 | ~90 |

Note: Data is illustrative and based on typical vacuum distillation principles and data for similar compounds. chemyr.comgoogle.com

Gas Chromatography (GC) for Purity Verification

Gas chromatography (GC) is a powerful analytical technique used to verify the purity of triethyl borate. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For volatile compounds like triethyl borate, GC provides a reliable assessment of purity by separating it from any remaining ethanol, water, or other byproducts.

In a typical GC analysis of triethyl borate, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample interact with the stationary phase at different rates, causing them to elute from the column at different times. A detector at the end of the column measures the concentration of each component, producing a chromatogram that displays peaks corresponding to each substance. The area of the triethyl borate peak relative to the total area of all peaks provides a quantitative measure of its purity. Laboratories can achieve quantification limits as low as approximately 1 µg/L using GC-Mass Spectrometry (GC-MS), a technique that combines the separation power of GC with the identification capabilities of mass spectrometry. analytice.com

Table 2: Typical Parameters for Gas Chromatography Analysis of Triethyl Borate

| Parameter | Setting |

|---|---|

| Column | Non-polar or mid-polar capillary column |

| Injector Temperature | 150 - 200 °C |

| Oven Temperature Program | Initial temp ~50°C, ramped to ~150°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Purity Target | >97.0% - 99.9% |

Note: These parameters are illustrative and can be optimized for specific instruments and sample matrices. analytice.comtcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of triethyl borate. While GC confirms purity, NMR provides detailed information about the molecular structure, ensuring the correct compound has been synthesized. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are commonly used.

In the ¹H NMR spectrum of triethyl borate, the protons of the ethyl groups give rise to characteristic signals. A quartet is typically observed for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet is observed for the methyl protons (-CH₃) due to coupling with the methylene protons. The integration of these signals, representing the relative number of protons, should correspond to the 2:3 ratio expected for an ethyl group.

¹¹B NMR spectroscopy is also highly informative. As a quadrupolar nucleus, the boron-11 (B1246496) signal can be broad, but its chemical shift is characteristic of the boron's coordination environment. For triethyl borate, a signal consistent with a trigonal planar borate ester is expected. caltech.edu These NMR techniques, often used in conjunction, provide unambiguous confirmation of the triethyl borate structure. rsc.org

Table 3: Characteristic NMR Data for Triethyl Borate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹H NMR (-OCH₂-) | ~3.8 | Quartet (q) |

| ¹H NMR (-CH₃) | ~1.2 | Triplet (t) |

| ¹³C NMR (-OCH₂-) | ~58 | - |

| ¹³C NMR (-CH₃) | ~18 | - |

| ¹¹B NMR | ~18 | Singlet (s) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. nih.gov

Fundamental Reactivity and Mechanistic Investigations of Triethyl Borate

Hydrolysis Reaction Pathways and Kinetics

B(OC₂H₅)₃ + 3H₂O ⇌ B(OH)₃ + 3C₂H₅OH wikipedia.org

The susceptibility of borate (B1201080) esters to hydrolysis is a known limitation for some industrial applications, as the electron-deficient boron can be easily targeted by water. researchgate.net

Nucleophilic Attack and Tetrahedral Intermediate Formation

The hydrolysis mechanism is initiated by a nucleophilic substitution (Sₙ) reaction. researchgate.net The boron atom in triethyl borate is sp² hybridized and possesses a vacant p-orbital, making it an electrophile. nih.gov A water molecule, acting as a nucleophile, attacks this electron-deficient boron center. researchgate.netnih.gov This attack leads to a change in the geometry around the boron atom from trigonal planar to a tetrahedral coordination. The formation of this tetrahedral intermediate is a critical step in the hydrolysis pathway. acs.org Computational studies on analogous borate systems suggest that multiple water molecules can play a role in stabilizing the transition state, thereby lowering the energy barrier for the reaction. nih.gov

Alcohol Elimination Mechanisms

Following the formation of the tetrahedral intermediate, a molecule of ethanol (B145695) is eliminated. This process involves the cleavage of a boron-oxygen bond. The reaction proceeds in three steps, with each step involving the release of one molecule of alcohol. youtube.com The mechanism ensures that the carbon-oxygen bond of the ethoxy group remains intact during elimination, which has been demonstrated in studies with other alkyl borates. njit.edu The sequential substitution of ethoxy groups with hydroxyl groups continues until boric acid is formed.

Stability in Aqueous Environments

Triethyl borate is highly sensitive to moisture and readily decomposes in water. tcichemicals.comchemicalbook.com Its stability in aqueous environments is low, leading to a rapid rate of hydrolysis. njit.edu Research comparing various borate esters has shown that the hydrolysis time for triethyl borate is significantly shorter than for more sterically hindered or electronically stabilized borate esters. nih.govresearchgate.net For instance, one study noted that a novel benzotriazole (B28993) borate derivative had a hydrolysis time more than 1,200 times greater than that of triethyl borate, highlighting the latter's relative instability. nih.govebi.ac.uk This inherent instability necessitates that triethyl borate be stored in dry, tightly sealed containers to prevent decomposition. sciencemadness.orgchemicalbook.com

| Compound | Relative Hydrolysis Time | Reference |

|---|---|---|

| Triethyl Borate | 1x | nih.gov |

| Trimethyl Borate | Faster than Triethyl Borate | nih.gov |

| Tributyl Borate | Slower than Triethyl Borate | nih.gov |

| Novel Benzotriazole Borate Ester (NHB) | >1220x | nih.gov |

Influence of Environmental Factors on Hydrolysis Rates

The rate of borate ester hydrolysis is influenced by environmental factors such as pH and temperature.

pH: The hydrolysis of borate esters can be catalyzed by both acid (H⁺) and base (OH⁻). nih.gov Computational studies on borate networks show they are significantly more susceptible to hydrolysis in a basic environment compared to acidic or neutral conditions. nih.gov For borosilicate glasses, the release of boron, indicating network breakdown, is more rapid at lower pH. nih.gov

Temperature: Kinetic studies recommend temperatures below 100°C for the prolonged stability of triethyl borate, as decomposition accelerates at higher temperatures. General hydrolysis reactions are also temperature-dependent, with higher temperatures typically increasing the reaction rate.

Lewis Acidity and Electron Acceptor Properties

The electron deficiency at the boron center not only drives the hydrolysis reaction but also imparts Lewis acidic character to triethyl borate. A Lewis acid is defined as an electron-pair acceptor. Triethyl borate acts as a weak Lewis acid. wikipedia.org

Characterization of Lewis Acidity (e.g., Gutmann-Beckett Method)

A convenient and widely adopted experimental procedure for quantifying the Lewis acidity of boranes and other compounds is the Gutmann-Beckett method. magritek.comwikipedia.orgmagritek.com This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. magritek.comrsc.orgjove.com

The oxygen atom in Et₃PO is a Lewis base that interacts with the Lewis acidic center of the compound being studied—in this case, the boron atom of triethyl borate. This interaction causes a deshielding of the phosphorus atom in Et₃PO, resulting in a downfield shift of its ³¹P NMR signal. wikipedia.org The magnitude of this chemical shift (δ) is used to calculate an "Acceptor Number" (AN), which provides a quantitative measure of Lewis acidity. wikipedia.org

The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-acidic solvent hexane (B92381). wikipedia.org

Using this method, triethyl borate has been determined to have an Acceptor Number of 17, classifying it as a weak Lewis acid. wikipedia.org This value is considerably lower than those of strong Lewis acids like the boron trihalides. wikipedia.org

| Compound | Acceptor Number (AN) | Classification | Reference |

|---|---|---|---|

| Triethyl Borate | 17 | Weak Lewis Acid | wikipedia.org |

| Boron Trifluoride (BF₃) | 89 | Strong Lewis Acid | wikipedia.org |

| Boron Trichloride (B1173362) (BCl₃) | >89 | Strong Lewis Acid | magritek.comwikipedia.org |

| Boron Tribromide (BBr₃) | >89 | Strong Lewis Acid | magritek.comwikipedia.org |

| Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) | 82 | Strong Lewis Acid | wikipedia.org |

Role as a Lewis Acid in Chemical Reactions

Triethyl borate, with the chemical formula B(OCH₂CH₃)₃, functions as a weak Lewis acid. wikipedia.org This acidity stems from the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital, making it an electrophile capable of accepting a pair of electrons from a Lewis base (nucleophile). The boron atom in triethyl borate is trivalent and readily susceptible to nucleophilic attack.

The Lewis acidic character of triethyl borate allows it to act as a catalyst in various chemical transformations. For instance, it is employed as a catalyst in the preparation of synthetic waxes, resins, paints, and varnishes. wikipedia.org Its catalytic activity is also utilized in direct amidation reactions, where it facilitates the dehydrative condensation of carboxylic acids and amines. researchgate.net Borate esters like triethyl borate can be particularly effective for challenging substrates that might deactivate other types of catalysts. The interaction with a substrate typically involves the coordination of a Lewis basic site on the substrate (e.g., a carbonyl oxygen or an amine nitrogen) to the boron center, which activates the substrate for subsequent reaction steps.

Comparison of Lewis Acidity with Related Borate Esters

The Lewis acidity of borate esters can be quantified and compared using methods such as the Gutmann-Beckett method, which determines an Acceptor Number (AN). wikipedia.org Triethyl borate is classified as a weak Lewis acid with an AN of 17. wikipedia.org The acidity of borate esters is influenced by both electronic and steric factors associated with the alkoxy groups attached to the boron atom. researchgate.net

Generally, orthoborate esters, B(OR)₃, exhibit relatively low Lewis acidity. wikipedia.org The acidity can be significantly enhanced by introducing electron-withdrawing groups into the alkyl chains of the ester. For example, the introduction of halogens into the alkyl groups of a borate ester generally increases the Lewis acidity at the boron center. researchgate.net Conversely, increasing the steric bulk of the groups attached to the oxygen atoms can significantly reduce the Lewis acidity, as measured by AN values. researchgate.net Metaborate esters, which feature a six-membered boroxine (B1236090) ring, tend to show considerably higher Lewis acidity than their orthoborate counterparts and can be effective initiators for reactions like epoxide polymerization. wikipedia.org

| Compound Class | Typical Acceptor Number (AN) Range | Reference Compound | Specific AN Value |

|---|---|---|---|

| Triethyl Borate | N/A | B(OCH₂CH₃)₃ | 17 |

| Ortho Borate Esters | 23-36 | (R₃MO)₃B | - |

| Metaborate Esters | 44-81 | (R₃MO)₃B₃O₃ | - |

Specific Chemical Interactions

Reactions with Silanols and Silicates

Triethyl borate readily reacts with compounds containing hydroxyl groups, including silanols (Si-OH), which are present on the surface of silica (B1680970) and in silicate (B1173343) structures. This reactivity is fundamental to the sol-gel process for producing borosilicate glasses and hybrid materials. rsc.orgresearchgate.net In these processes, triethyl borate is used as a boron precursor alongside a silicon precursor like tetraethoxysilane (TEOS).

The reaction involves the co-hydrolysis and condensation of the borate ester and the silicon alkoxide. acs.org The initial step is the hydrolysis of the ethoxy groups on both boron and silicon to form boranols (B-OH) and silanols (Si-OH). These intermediates then undergo condensation reactions, eliminating water or ethanol to form stable borosiloxane (B-O-Si) bonds. acs.org This process allows for the homogeneous dispersion of trigonal boron atoms within the siloxane network, creating a borosilicate material. acs.org The formation of these B-O-Si linkages is a key feature of these reactions, rather than the formation of direct silicon-boron bonds.

Formation of Silicon-Boron Bonds

The formation of a direct, covalent silicon-boron (Si-B) bond using triethyl borate as a starting material is not a commonly reported or straightforward transformation. The predominant reaction pathway between triethyl borate and silicon-containing reagents, particularly those with oxygen functionalities like silanols or alkoxysilanes, leads to the formation of thermodynamically stable silicon-oxygen-boron (Si-O-B) linkages. acs.org

Theoretically, a Si-B bond could be formed via the nucleophilic attack of a silyl (B83357) anion (generated from a silyllithium or silyl-Grignard reagent) on the electrophilic boron center of triethyl borate. This type of nucleophilic substitution at a boron center is a known method for creating element-boron bonds. rsc.org In such a reaction, the silyl nucleophile would attack the boron atom, leading to a tetracoordinate borate intermediate, followed by the expulsion of an ethoxide (⁻OEt) leaving group to yield a silylboronic ester. However, in practice, this reaction is complicated by the presence of multiple electrophilic sites and potential side reactions. mcmaster.ca The synthesis of Si-B bonds is more commonly achieved through other routes, such as the reaction of chloroboranes with silyl-alkali metal reagents. rsc.org

Interaction with Nucleophiles

The vacant p-orbital on the trivalent boron atom of triethyl borate makes it an electrophile, readily interacting with a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the electron-deficient boron center, forming a transient, tetracoordinate borate complex. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A common reaction is nucleophilic substitution, where an alkoxy group is displaced. For example, the reaction of Grignard reagents (R-MgX), a source of carbanion nucleophiles, with borate esters like trimethyl borate is a standard method for preparing boronic esters (RB(OR)₂). wikipedia.org This reaction proceeds through the addition of the nucleophilic carbon to the boron atom, followed by the elimination of a magnesium alkoxide salt. wikipedia.org Similarly, other nucleophiles can react at the boron center. The lone pair of electrons on an amino nitrogen atom, for instance, can form a coordinate bond with the boron atom, which can compensate for the electron deficiency of the boron and increase the hydrolytic stability of the molecule. ebi.ac.uk This principle of nucleophilic attack on the boron center is central to the reactivity and synthetic utility of triethyl borate.

Triethyl Borate in Advanced Organic Synthesis

Boron Source in Cross-Coupling Reactions

Triethyl borate (B1201080) is a precursor to various organoboron compounds that are crucial for cross-coupling reactions. By reacting with organolithium or Grignard reagents, it can be converted into boronic acids or boronate esters, which then participate in catalytic cycles to form new chemical bonds.

In the realm of palladium catalysis, organoboron reagents derived from triethyl borate are instrumental. They act as the nucleophilic partner in the transmetalation step of the catalytic cycle, transferring an organic group to the palladium center, which subsequently couples with an organic halide.

The palladium-catalyzed cross-coupling reaction of triethyl(1-methylindol-2-yl)borate with propargylic esters provides a direct route to 2-allenylindoles. The choice of the palladium catalyst is critical and significantly influences the product distribution between the desired allenylindoles and the isomeric propargylindoles. clockss.org

The reaction involves the in situ generation of triethyl(1-methylindol-2-yl)borate, which then reacts with a propargyl carbonate in the presence of a palladium catalyst. clockss.org When a palladium complex lacking phosphine (B1218219) ligands, such as Pd₂(dba)₃·CHCl₃, is used, the reaction exclusively yields the allenylindole. clockss.org Conversely, the use of triphenylphosphine-ligated palladium catalysts tends to favor the formation of the propargylindole isomer. clockss.org This dependency suggests an equilibrium between an allenylpalladium complex and a propargylpalladium complex, with the ligand environment of the palladium center dictating the outcome of the subsequent transmetalation and reductive elimination steps. clockss.org

Table 1: Effect of Palladium Catalyst on the Reaction of Triethyl(1-methylindol-2-yl)borate with Propargyl Carbonates

This table illustrates the dependency of product distribution on the palladium catalyst used in the synthesis of allenylindoles.

| Entry | Propargyl Carbonate (R) | Palladium Catalyst (5 mol%) | Product Ratio (Allenylindole : Propargylindole) | Total Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Pd₂(dba)₃·CHCl₃ | 100 : 0 | 72 |

| 2 | Ph | Pd(PPh₃)₄ | 5 : 95 | 75 |

| 3 | n-C₅H₁₁ | Pd₂(dba)₃·CHCl₃ | 100 : 0 | 70 |

| 4 | n-C₅H₁₁ | Pd(PPh₃)₄ | 14 : 86 | 73 |

Data sourced from research on the palladium-catalyzed cross-coupling reaction of indolylborates. clockss.org

Triethyl borate derivatives are also pivotal in tandem reactions, where multiple bond-forming events occur in a single operation. Triethyl(1-methylindol-2-yl)borate has been successfully utilized in a palladium-catalyzed tandem cyclization–cross-coupling reaction to provide concise access to ellipticine (B1684216) derivatives. rsc.org This process demonstrates the utility of indolylborates in constructing complex polycyclic aromatic systems. The sequence involves an intramolecular cyclization followed by an intermolecular cross-coupling, showcasing an efficient strategy for molecular complexity generation. rsc.org

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. While the user inquired about triethyl borate, much of the foundational mechanistic work on enhancements has been performed with the closely related trimethyl borate. The principles are directly applicable. The addition of simple borate esters like trimethyl borate has been shown to significantly enhance reaction rates and yields, particularly under challenging conditions. nih.govacs.org

Historically, the precise mechanism of the transmetalation step in the Suzuki-Miyaura reaction, especially the role of the boronate ester, was debated. It was often assumed that boronic esters required hydrolysis to the corresponding boronic acid before transmetalation could occur. However, structural, kinetic, and computational studies have revealed that boronic esters can and do transmetalate directly without prior hydrolysis. acs.orgacs.org

Two critical factors have been identified for the efficient transfer of the organic group from boron to palladium:

The ability to create a vacant coordination site on the palladium atom. acs.orgacs.org

The nucleophilic character of the ipso-carbon atom attached to the boron. acs.orgacs.org

The electron density of the oxygen atoms within the boronate ester influences both of these factors. acs.org The formation of pre-transmetalation intermediates, where the boronate ester coordinates to the palladium center, has been observed and characterized, providing a clearer picture of the catalytic cycle. acs.orgacs.org

The development of anhydrous Suzuki-Miyaura cross-coupling conditions has been a significant advancement, enabling the use of substrates that are sensitive to protodeboronation. nih.gov The addition of trimethyl borate as a Lewis acidic additive has been crucial to the success of these reactions, particularly for difficult heteroaryl-heteroaryl couplings. nih.govacs.orgillinois.edu

The beneficial effects of trimethyl borate under anhydrous conditions, using a soluble base like potassium trimethylsilanolate (TMSOK), are threefold:

Solubilization: It promotes the solubilization of in situ-generated boronate complexes. nih.govacs.org

Catalyst Protection: It mitigates catalyst poisoning by attenuating the Lewis basicity of heteroatomic groups present in the substrates. nih.govacs.org

Buffering: It buffers the inhibitory effects of excess base on the catalyst. nih.govacs.org

These enhancements lead to faster reaction times and higher yields for a broad range of substrates that were previously challenging to couple. nih.govnih.gov For example, the coupling of a heteroaromatic electrophile that was unreactive under standard anhydrous conditions proceeded to a 21% yield when 3.0 equivalents of trimethyl borate were added. nih.gov

Table 2: Enhancement of Anhydrous Suzuki-Miyaura Coupling with Trimethyl Borate

This table shows the impact of adding trimethyl borate on the yield of a challenging heteroaryl-heteroaryl cross-coupling reaction under anhydrous conditions.

| Entry | Heteroaryl Electrophile | Boronic Ester Nucleophile | Additive | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| 1 | 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | None | Trace | 6 |

| 2 | 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Trimethyl borate (3.0 equiv) | 21 | 6 |

Data adapted from studies on anhydrous Suzuki-Miyaura cross-coupling reactions. nih.gov

Suzuki-Miyaura Cross-Coupling Mechanism and Enhancements

Catalytic and Promotive Applications

Triethyl borate, B(OCH₂CH₃)₃, serves as a versatile compound in advanced organic synthesis, primarily owing to its nature as a mild Lewis acid. wikipedia.org Its electron-deficient boron center can interact with electron-rich sites, facilitating a variety of chemical transformations. This capacity allows it to function as a catalyst or promoter in several key reaction classes.

As a weak Lewis acid, triethyl borate can catalyze reactions by activating substrates. wikipedia.org The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base (such as an oxygen or nitrogen atom in a substrate), thereby increasing the electrophilicity of the substrate and rendering it more susceptible to nucleophilic attack. This principle is fundamental to its application in various organic transformations. wiley-vch.de While more potent Lewis acids are often employed, the mildness of triethyl borate can be advantageous in reactions involving sensitive functional groups. researchgate.net Its catalytic activity is a cornerstone of its utility in promoting dehydrative bond formations, carbonyl condensations, and cycloaddition reactions. nih.gov

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine. researchgate.net Triethyl borate, and related borate esters like trimethyl borate, have been shown to promote this transformation effectively. organic-chemistry.org

In a typical procedure, triethyl borate can act as a promoter in the reductive amination of aldehydes and ketones with various aliphatic and aromatic amines. It facilitates the initial imine formation and subsequent reduction, often in the presence of a reducing agent like ammonia (B1221849) borane (B79455). organic-chemistry.orgpurdue.edu The use of a borate ester can allow the reaction to proceed under mild, solvent-free conditions, which aligns with the principles of green chemistry. wikipedia.orgorganic-chemistry.org

Table 1: Examination of Amine-Boranes for Reductive Amination of Benzaldehyde with Benzylamine Using Trimethyl Borate as a Catalyst purdue.edu

| Entry | Amine-Borane | Time (h) | Yield (%) |

| 1 | Ammonia-borane | 4 | 85 |

| 2 | Pyridine-borane | 7 | 50 |

| 3 | 2-Picoline-borane | 7 | 21 |

| 4 | t-Butylamine-borane | 7 | 22 |

| 5 | Cyclohexylamine-borane | 4 | 79 |

This table illustrates the efficacy of different amine-borane reducing agents in a reductive amination reaction promoted by a borate ester.

Triethyl borate can function as a catalyst or co-catalyst in polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. nih.govsemanticscholar.org In cationic ROP, the initiator is an electrophile that attacks a heteroatom in the monomer, initiating the ring-opening process. researchgate.net The Lewis acidic nature of triethyl borate allows it to activate the carbonyl group of the cyclic ester, making it more electrophilic and facilitating the nucleophilic attack by an initiator (such as an alcohol) or the growing polymer chain. researchgate.netmdpi.com

Borate compounds are crucial in generating the cationic species necessary for polymerization. nih.gov For instance, in systems using metallocene pre-catalysts, a borate co-catalyst abstracts a group (like a methide) to generate a cationic metal complex, which is the active species for polymerization. nih.gov While strong borane Lewis acids like tris(pentafluorophenyl)borane (B72294) are commonly cited, the fundamental principle of Lewis acid activation applies to triethyl borate as well, albeit with lower activity. semanticscholar.org

The activation of carbonyl groups is a direct consequence of triethyl borate's Lewis acidity and is a key step in many of the reactions it catalyzes. nih.govresearchgate.net By coordinating to the carbonyl oxygen, triethyl borate withdraws electron density, which enhances the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more reactive towards a wide range of nucleophiles. This is the underlying mechanism for its role in promoting aldol-type condensations and other reactions involving carbonyl compounds. nih.gov The inherent electrophilicity of the boron atom promotes the formation of borate complexes with carbonyls, which is a critical step before subsequent bond-forming events. nih.gov

Formation of Boronate Esters and Boronic Acid Derivatives

Triethyl borate is a fundamental starting material for the synthesis of boronic acids and their corresponding esters. These compounds are exceptionally important in modern organic chemistry, particularly as key reagents in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. borates.todaygoogle.com

The most common and direct method for synthesizing boronic acids from triethyl borate involves the use of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). borates.todaygoogle.com This reaction proceeds via a transmetallation process. borates.today

The general pathway is as follows:

Reaction with Organometallic Reagent : An organometallic reagent attacks the electrophilic boron atom of triethyl borate. This displaces one of the ethoxy groups to form a boronate ester intermediate. To prevent multiple additions of the organometallic reagent to the boron center, this step is often performed at very low temperatures, such as -78 °C, especially with highly reactive organolithium reagents. google.comgoogle.com

Hydrolysis : The resulting boronate ester is then hydrolyzed, typically by the addition of an aqueous acid. This step cleaves the remaining ethoxy groups and replaces them with hydroxyl groups, yielding the final boronic acid (RB(OH)₂). google.comgoogle.com

A classic example is the reaction of phenylmagnesium bromide with a trialkyl borate followed by hydrolysis to produce phenylboronic acid. borates.today This method is a well-established route for producing a wide array of aryl- and alkylboronic acids. google.com

Table 2: General Reaction Scheme for Boronic Acid Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | R-M + B(OEt)₃ | R-B(OEt)₂ + M-OEt | Nucleophilic attack of the organometallic reagent (R-M, where M = Li or MgX) on triethyl borate. |

| 2 | R-B(OEt)₂ + H₂O/H⁺ | R-B(OH)₂ + 2 EtOH | Acidic hydrolysis of the intermediate boronate ester to yield the boronic acid. |

Reactivity Differences in Boronic Acid Synthesis with Various Alkyl Borates

The synthesis of boronic acids via the reaction of organometallic reagents with trialkyl borates is a fundamental transformation in organic chemistry. A common pathway involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate, triethyl borate, or triisopropyl borate, followed by acidic hydrolysis. stackexchange.comgoogle.com While structurally similar, the choice of the alkyl borate ester can significantly influence the reaction's efficiency and yield, owing to a combination of electronic effects, steric hindrance, and the reagent's ambient stability.

The reactivity of the boron atom in a trialkyl borate is central to the synthesis. The boron atom is electron-deficient and acts as an electrophile, which is attacked by the nucleophilic carbon of the organometallic reagent. wiley-vch.de The nature of the alkyl group (methyl, ethyl, isopropyl) modulates this electrophilicity through two primary factors:

Electronic Effects: Alkyl groups are electron-donating via an inductive effect. This effect increases with the size and branching of the alkyl chain (isopropyl > ethyl > methyl). Consequently, the boron atom in trimethyl borate is theoretically the most electron-deficient and, therefore, the most electrophilic, as the methyl groups provide the least electron-donating character. stackexchange.com Following this logic, one would predict a reactivity order of trimethyl borate > triethyl borate > triisopropyl borate. stackexchange.com

Steric Effects: The size of the alkoxy groups can sterically hinder the approach of the organometallic nucleophile to the boron center. As the alkyl group size increases from methyl to ethyl to isopropyl, the steric congestion around the boron atom also increases. This would suggest that reactions with bulkier borates like triisopropyl borate might be slower or less efficient than those with trimethyl borate.

While these theoretical considerations provide a basic framework, experimental results show a more complex reality where the highest electrophilicity does not always translate to the highest product yield. The stability of the borate reagent itself, particularly its susceptibility to hydrolysis, plays a crucial role. stackexchange.com Trimethyl borate is more reactive and, consequently, more prone to hydrolysis over time. stackexchange.com The presence of even small amounts of moisture can lead to its degradation, and the resulting boric acid byproducts can quench the highly reactive organometallic reagent, thereby reducing the yield of the desired boronic acid. stackexchange.com

Research findings illustrate that triethyl borate or even the bulkier triisopropyl borate can provide superior yields compared to trimethyl borate under certain conditions. For example, in the synthesis of (3-bromophenyl)boronic acid from 1,3-dibromobenzene (B47543) via a lithium-halogen exchange, the choice of borate ester had a significant impact on the outcome.

| Alkyl Borate Reagent | Aryl Halide Substrate | Reported Yield (%) | Reference |

|---|---|---|---|

| Triethyl borate | 1,3-Dibromobenzene | 85% | stackexchange.com |

| Trimethyl borate | 3,5-Dibromotoluene | 65% | stackexchange.com |

| Triisopropyl borate | 1,3-Dibromotoluene | 91% | stackexchange.com |

Note: The substrates for trimethyl and triisopropyl borate are slightly different from that used for triethyl borate, but the comparison highlights the significant impact of the borate choice on yield. The result for triisopropyl borate was achieved under optimized process chemistry conditions. stackexchange.com

The data suggests that while trimethyl borate is electronically the most reactive, its instability can be a practical drawback, leading to lower yields. Triethyl borate often represents a balance of good reactivity and greater stability against premature hydrolysis. The high yield obtained with triisopropyl borate in the cited example, despite its increased steric bulk, underscores that reaction parameters can be optimized to overcome steric hindrance and leverage the stability of bulkier reagents. stackexchange.com The selection of an appropriate alkyl borate is therefore a critical decision in synthesis design, involving a trade-off between the intrinsic electrophilicity of the boron center, steric factors, and the practical stability of the reagent.

Triethyl Borate in Materials Science and Engineering

Energy Storage Materials Development

Triethyl borate (B1201080) is utilized as a boron source in the synthesis of advanced cathode and solid electrolyte materials, such as lithium borophosphates. Borate-based compounds are explored for their potential in creating mixed polyanion cathode materials. The inclusion of borate groups, derived from precursors like triethyl borate, can offer structural diversity and is lighter compared to conventional phosphate (B84403) or silicate (B1173343) materials, which can translate to higher theoretical capacities. The rich chemistry of borates allows for a wide range of polyanion ratios within the cathode framework, which can favorably alter the inductive effect and, consequently, the cathode potential.

As an electrolyte additive, triethyl borate plays a crucial role in the formation of a protective and stable cathode-electrolyte interface (CEI). Boron-based additives are known to generate boron-fluoride-containing species that participate in the development of the CEI film. acs.org This interface layer is formed through the preferential oxidation of triethyl borate on the cathode surface. The resulting CEI layer protects the crystal structure of the cathode material from structural degradation that can occur from reactions with the electrolyte. acs.org Studies on Li-rich layered oxides have shown that a uniform CEI layer formed from the preferential oxidation of triethyl borate effectively shields the cathode from severe structural damage. Furthermore, the use of triethyl borate as an additive contributes to the production of the CEI layer and helps suppress the dissolution of transition metals like manganese from the cathode into the electrolyte, a common cause of capacity fade in high-voltage batteries. nsf.gov

The formation of a stable CEI facilitated by triethyl borate directly translates to significant improvements in battery performance and long-term cycling stability. Research has demonstrated that the introduction of even small amounts of triethyl borate into the electrolyte can drastically enhance capacity retention. For example, in one study, a Li-rich layered oxide cathode in a standard electrolyte retained only 30% of its capacity after 150 cycles, whereas the addition of 3% triethyl borate improved the capacity retention to 79% under the same conditions.

Investigations into high-voltage lithium-ion batteries have shown that an optimal concentration of triethyl borate, typically around 1 wt%, provides a combination of high specific capacity and low full-cell impedance during extended cycling. nsf.gov While higher concentrations can lead to increased impedance due to the thickening of interfacial layers, the use of triethyl borate consistently improves capacity retention compared to baseline electrolytes. nsf.gov This enhancement is attributed to the dual benefit of stabilizing the CEI on the cathode and improving the stability of the solid-electrolyte interphase (SEI) on the graphite (B72142) anode. nsf.gov

Table 1: Effect of Triethyl Borate (TEB) Additive on Li-Ion Battery Performance

| TEB Concentration (wt%) | Initial Capacity (mAh/g) | Capacity Retention after 150 Cycles | Key Observation |

| 0% (Baseline) | 82 | 30% | Fast capacity decrease and severe structural destruction. |

| 1% | 110 | - | Offered high specific capacity and low impedance during cycling. nsf.gov |

| 3% | - | 79% | Crystal structure is well-protected by a uniform CEI layer. |

| ≥3% | - | Modest | Rapid growth in cell impedance due to thickening interfacial layers. nsf.gov |

Nanomaterials Synthesis and Modification

Triethyl borate serves as a critical precursor in the bottom-up synthesis of complex nanomaterials. Its chemical properties allow for its integration into sol-gel processes and chemical vapor deposition techniques to create materials with tailored compositions and functionalities.

Triethyl borate is a key component in the fabrication of alumina (B75360) borosilicate ceramic nanofibres through a combination of the sol-gel method and electrospinning. In this process, triethyl borate is used as the boron precursor, along with tetraethyl orthosilicate (B98303) (TEOS) as the silicon source and an aluminum alkoxide like aluminum isopropoxide as the alumina source.

The synthesis involves the controlled hydrolysis and condensation of these alkoxide precursors in a solution, often containing polyvinyl alcohol (PVA) to control viscosity for the electrospinning process. metu.edu.tr The resulting sol-gel is then electrospun to produce composite nanofibres. These composite fibres are subsequently subjected to a high-temperature calcination process to remove the organic components, yielding pure alumina borosilicate ceramic nanofibres with diameters that can be as small as 300 nm.

Table 2: Parameters in Alumina Borosilicate Nanofibre Synthesis via Electrospinning

| Precursor Compound | Role | Solvent/Polymer | Technique | Resulting Material |

| Triethyl Borate | Boron Source | Ethanol (B145695), Isopropyl Alcohol, PVA | Sol-Gel & Electrospinning | Alumina Borosilicate/PVA Composite Fibres |

| Tetraethyl Orthosilicate (TEOS) | Silicon Source | Ethanol, Isopropyl Alcohol, PVA | Sol-Gel & Electrospinning | Alumina Borosilicate/PVA Composite Fibres |

| Aluminum Isopropoxide | Alumina Source | Ethanol, Isopropyl Alcohol, PVA | Sol-Gel & Electrospinning | Alumina Borosilicate/PVA Composite Fibres |

Triethyl borate is also employed as a boron source for the intentional doping of carbon nanotubes (CNTs), a process that modifies their electronic structure and enhances their electrical properties. researchgate.netpuc-rio.br Using methods such as floating catalyst chemical vapor deposition (CVD), triethyl borate is introduced during the synthesis of CNTs. researchgate.net The boron atoms substitutionally replace carbon atoms within the hexagonal lattice of the nanotubes.

This incorporation of boron, which has one less valence electron than carbon, induces a p-type doping effect. researchgate.net This doping alters the electronic band structure of the CNTs, leading to changes in their conductive properties. Depending on whether the pristine CNTs are semiconducting or metallic, boron doping can either decrease electrical resistivity by creating localized states for hopping conduction or, in some cases, increase resistivity by introducing scattering sites. rsc.org This ability to tune the physicochemical properties of CNTs through doping with precursors like triethyl borate is crucial for their application in advanced electronic devices. researchgate.net

Stabilization and Optical Tuning of Semiconductor Nanoplatelets

Triethyl borate (TEB) has emerged as a significant compound in the surface chemistry of semiconductor nanocrystals, particularly for the stabilization and optical tuning of two-dimensional semiconductor nanoplatelets (NPLs). nih.govnih.gov Research has demonstrated that TEB can function as a surfactant, enabling the stabilization of NPLs, such as those made from Cadmium Selenide (B1212193) (CdSe) and Cadmium Sulfide (B99878) (CdS), in polar solvents. nih.gov A key advantage of using TEB is its ability to maintain the high fluorescence quantum efficiency of the NPLs. frontiersin.org Unlike many conventional inorganic ligands that tend to quench fluorescence, TEB-treated NPLs can retain 100% of their original brightness in polar solvents. nih.govresearchgate.net This preservation of optical performance is critical for the design and assembly of optoelectronic devices. frontiersin.org Furthermore, the application of TEB as a surface ligand extends to NPLs of varying thicknesses and compositions, highlighting the versatility of this surface treatment method. nih.gov

The modification of nanoplatelet surfaces using triethyl borate is achieved through a ligand exchange process. nih.gov In this strategy, the original, typically hydrophobic, X-type ligands (like carboxylates, R-COO⁻) on the surface of the NPLs are replaced with triethyl borate. nih.govfrontiersin.org This exchange effectively transforms the NPLs from being hydrophobic to hydrophilic, allowing them to be stable in polar solvents such as dimethylformamide (DMF). nih.govfrontiersin.org

The ligand exchange is often carried out using a two-phase surface treatment approach. A solution of NPLs in a nonpolar solvent like hexane (B92381) is mixed with a solution of TEB in a polar solvent (e.g., DMF). nih.gov With vigorous stirring, the NPLs transfer from the nonpolar phase to the polar phase as the ligand exchange occurs on their surface. nih.gov This phase transfer provides a visual confirmation of the successful surface modification. nih.gov The process has been successfully applied to various II-VI semiconductor NPLs, including CdSe and CdS, demonstrating its general applicability. nih.govfrontiersin.org The negatively charged TEB binds to the NPL surface, which helps prevent aggregation and ensures colloidal stability. frontiersin.org

A significant consequence of the ligand exchange with triethyl borate is the substantial tuning of the NPLs' optical properties, specifically a large redshift in their absorption and emission spectra. nih.gov For TEB-passivated zinc-blende Cadmium Selenide (Zb-CdSe) NPLs, a massive spectral shift of up to 253 meV has been observed. nih.govnih.govresearchgate.net This is among the largest reported energy shifts induced by ligand exchange, surpassing those caused by other ligands like halogens or Z-type ligands. frontiersin.org

This pronounced redshift is attributed to the combined effects of two primary phenomena: changes in surface strain and exciton (B1674681) delocalization. nih.govnih.govfrontiersin.org After the ligand exchange, the crystal lattice of the nanoplatelet experiences a change in strain. nih.gov Concurrently, the electron or hole of the exciton can delocalize into the triethyl borate ligand shell. nih.govnih.gov This delocalization effectively alters the quantum confinement of the charge carriers, leading to the observed shift in the exciton energy. nih.govfrontiersin.org This ability to tune the spectrum of NPLs via ligand modification is crucial for tailoring their properties to specific applications in optoelectronics. nih.gov

| Property | CdSe-OOCR (Original Ligand) | CdSe-TEB (After Ligand Exchange) |

|---|---|---|

| Heavy-Hole (HH) Absorption (nm) | 510 | 550 |

| Light-Hole (LH) Absorption (nm) | 479 | 506 |

| Emission (nm) | 511 | 565 |

| Stokes Shift (nm) | 1 | 15 |

| Photoluminescence Quantum Yield (PLQY) (%) | 17.64 | 20.42 |

| Full Width at Half Maximum (FWHM) (nm) | 10 | 32 |

Sol-Gel Chemistry and Glass Formation

Triethyl borate is a key precursor in the field of materials synthesis via the sol-gel process, a versatile wet-chemical technique used to produce solid materials from small molecules. dntb.gov.ua The method involves the transition of a system from a liquid "sol" into a solid "gel" phase. Triethyl borate's high reactivity, particularly its rapid hydrolysis, makes it a suitable starting material for forming borate-containing materials. rsc.orgresearchgate.net

Triethyl borate serves as a B₂O₃ precursor in the sol-gel synthesis of borate glasses. agh.edu.pl Unlike alkyl silicates, which require catalysts, alkyl borates like triethyl borate hydrolyze rapidly upon the addition of water to form boric acid. rsc.orgresearchgate.net This boric acid can then undergo further hydrolysis to form borate ions, which subsequently polycondense to form the glass network. researchgate.net

The sol-gel method offers advantages over traditional melt-quenching for producing bioactive borate glasses. It allows for synthesis at lower temperatures and can produce materials with high porosity and surface area, which enhances reactivity in biological environments. agh.edu.plresearchgate.net Triethyl borate, along with other borate esters, is mixed with other precursors (e.g., for CaO, P₂O₅) in a solvent to form a sol, which is then processed through gelation, aging, drying, and thermal treatment to yield the final glass powder. agh.edu.plresearchgate.net

The sol-gel process utilizing triethyl borate is also employed to create novel hybrid organic-inorganic materials. dntb.gov.ua These materials, sometimes referred to as inorganic polymers, combine the properties of both inorganic components (like thermal stability and rigidity) and organic components (like functionality and processability). Boron is particularly useful in these hybrids as it can form stable, covalently bonded molecular networks, similar to carbon, which contributes to the high thermal stability of the resulting compounds. dntb.gov.uanih.gov

A specific application of triethyl borate in this area is the synthesis of complex hybrid materials containing boron, zirconium, and phosphorus. dntb.gov.ua In these syntheses, triethyl borate is used as the boron precursor alongside zirconium sources like zirconyl chloride hexa-hydrate and phosphorus sources such as phenyl phosphonic acid or phenyl phosphinic acid. dntb.gov.uanih.gov The syntheses are typically performed at room temperature in a solvent like ethanol or water. nih.gov

During the sol-gel process, the triethyl borate slowly hydrolyzes to generate boric acid in situ. This reacts with the other precursors to form a complex three-dimensional network. nih.gov In the final structure of these hybrids, the zirconium, boron, and phosphorus atoms are interconnected through oxygen atoms, forming stable P-O-Zr, Zr-O-Zr, and Zr-O-B bridges. dntb.gov.uanih.gov These materials exhibit high thermal stability and are insoluble in water and organic solvents, making them suitable for high-temperature applications. nih.gov

| Sample ID | Phenyl Phosphonic Acid (PPA) | Zirconyl chloride hexa-hydrate (ZrOCl₂·6H₂O) | Triethyl borate (B(OEt)₃) |

|---|---|---|---|

| S1 | 1 | 1 | 0 |

| S2 | 1 | 1 | 0.5 |

| S3 | 1 | 1 | 1 |

| S4 | 1 | 1 | 2 |

Synthesis of Hybrid Organic-Inorganic Materials

Influence on Thermal Stability of Hybrid Materials

Triethyl borate serves as a crucial precursor in the synthesis of organic-inorganic hybrid materials, where it has been shown to significantly enhance thermal stability. nih.gov The introduction of boron into the material's structure, often through a sol-gel process, leads to the formation of a more robust molecular network. nih.gov Boron's ability to form stable, covalently bonded networks contributes to this increased thermal resilience. nih.gov

In hybrid compounds synthesized with triethyl borate, zirconium, and phosphorus precursors, boron is responsible for the higher thermal stability observed. nih.gov The structure of these hybrids features atoms connected through stable oxygen bridges, such as P-O-Zr, Zr-O-Zr, or Zr-O-B. nih.gov Research comparing similar hybrid materials with and without the inclusion of boron demonstrates a notable increase in thermal stability when boron is present. nih.gov For instance, a hybrid material containing phosphorus, zirconium, and boron was found to be the most stable up to 500°C compared to other formulations. nih.gov This enhancement is attributed to the high bond dissociation energy of the B-O bond within the material's framework. researchgate.net

The following table summarizes the findings on the mass loss of different hybrid materials at various temperatures, illustrating the stabilizing effect of boron.

| Sample ID | Precursors (Molar Ratio) | Mass Loss at 500°C (%) | Mass Loss at 900°C (%) |

| S1 | PPA:TEB:Zr (1:1:1) | 33 | 43 |

| S2 | PPA:TEB:Zr (1:1:2) | 34 | 44 |

| S3 | PPA:TEB:Zr (1:2:1) | 36 | 46 |

| S4 | PPA:TEB:Zr (2:1:1) | 29 | 45 |

| (Data derived from studies on organic-inorganic hybrid materials containing boron, zirconium, and phosphorus) nih.gov |

Flame Retardant Mechanisms and Applications

Formation of Protective Layers on Materials

The flame retardant action of triethyl borate, like other borates, is primarily based on its ability to form a protective glassy layer on the surface of a material during combustion. borax.comresearchgate.net When exposed to high temperatures, the borate compound decomposes. researchgate.net This decomposition process involves dehydration and the formation of boric acid, which then converts to boric oxide (B₂O₃). researchgate.netresearchgate.net

This boric oxide forms a vitreous, glass-like coating on the substrate. borax.com This layer serves multiple protective functions:

Insulation : It acts as a thermal barrier, insulating the underlying material from the heat of the flame and slowing down pyrolysis, the thermal decomposition of the material into flammable gases. borax.comresearchgate.net

Oxygen Barrier : The glassy layer creates a physical barrier that inhibits the flow of oxygen to the material's surface, thereby stifling combustion. researchgate.netresearchgate.net

Char Promotion : Borates promote the formation of a stable carbonaceous char. borax.comamericanborate.com The glassy layer strengthens and stabilizes this char, further preventing the release of combustible gases that fuel the fire. borax.com

This mechanism is effective for a variety of materials, including polymers and cellulosic products. borax.com The formation of these protective, often honeycomb-like, glassy char layers is a key strategy for mitigating fire risks. researchgate.net

Industrial Applications in Textile Flame Retardancy

Boron compounds, including alkyl borates, have established applications as flame retardants in the textile industry, particularly for cellulosic fabrics like cotton. nbinno.comresearchgate.net They are valued for their ability to inhibit the spread of flames and suppress smoldering. nbinno.comamericanborate.com

One specific industrial application involves using trimethyl borate (a compound with similar functionality to triethyl borate) to impart smolder resistance to cotton upholstery fabrics. ascensusspecialties.com This can be achieved by exposing the fabric to trimethyl borate gas in a vapor-treating unit. ascensusspecialties.com Such treatments are crucial for materials used in furnishings where fire resistance is a critical safety requirement. nbinno.com

The application of borate-based flame retardants is often done through a post-finishing method, where the retardant is applied to the fabric after it has been manufactured. researchgate.net These are generally considered non-durable finishes, as they may not withstand repeated laundering. aerofiltri.it

The table below lists common industrial textile applications for borate-based flame retardants.

| Textile Product | Application Area | Purpose of Treatment |

| Cotton Upholstery | Furnishings | Smolder resistance, Flame retardancy ascensusspecialties.comborax.com |

| Cotton Batting | Mattresses, Furnishings | Inhibit flame combustion borax.com |

| Carpet Backing | Flooring | Flame retardancy borax.com |

| Wall Coverings | Construction, Interior Design | Flame retardancy borax.com |

| Cellulose Insulation | Construction | Promote char formation, Inhibit combustion borax.com |

These applications highlight the role of borates in enhancing the fire safety of everyday consumer and construction products. borax.com

Computational Chemistry and Theoretical Modeling of Triethyl Borate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for modeling various aspects of triethyl borate's chemistry, including bond energies, reaction mechanisms, and electronic properties.

The strength of the Boron-Oxygen (B-O) bond is fundamental to the stability and reactivity of triethyl borate (B1201080). Bond Dissociation Energy (BDE) is a key descriptor of chemical bond strength, and its theoretical calculation is a significant area of research. mdpi.com DFT provides a computationally affordable and accurate method for calculating BDEs. nih.gov

Various DFT functionals are benchmarked against high-level composite methods to ensure accuracy. Studies on related N-O bonds have shown that functionals like M06-2X can provide BDEs in excellent agreement with more computationally expensive methods such as CBS-QB3, CBS-APNO, and G4. nih.gov Similar approaches are applied to determine the B-O bond strength in borate esters. The choice of functional is critical, as different classes of functionals can yield varying levels of accuracy depending on the system being studied. nsf.gov

Table 1: Performance of Selected DFT Functionals for Bond Dissociation Energy (BDE) Calculations This table is a representative summary based on general findings in the literature for BDE calculations and is not specific to triethyl borate.

| Functional Class | Example Functional | General Performance for BDE | Citation |

|---|---|---|---|

| Hybrid GGA | B3LYP | Moderate to good, widely used as a baseline. | mdpi.com |

| Hybrid Meta-GGA | M06-2X | Excellent agreement with high-level composite methods for main group elements. | nih.gov |

| Range-Separated Hybrid | CAM-B3LYP | Generally provides acceptable results for reaction pathways. | mdpi.com |

| Double-Hybrid | B2PLYP | High accuracy, but more computationally demanding. | N/A |

Triethyl borate contains a trivalent boron atom with a vacant p-orbital, making it an electrophile or Lewis acid susceptible to nucleophilic attack. researchgate.net DFT simulations are instrumental in elucidating the mechanisms of these interactions.

For instance, the hydrolysis of borate esters involves the nucleophilic attack of a water molecule on the boron atom. mdpi.com DFT calculations can model the entire reaction profile, including the formation of a transition state. In some cases, simulations show that multiple water molecules can play a crucial role in stabilizing the transition state, lowering the energy barrier for the reaction. mdpi.com Similarly, DFT can model the interaction of triethyl borate with other nucleophiles, such as in the formation of stable boron-oxygen complexes with alcohols or phenols. These simulations provide detailed, atom-level pictures of the chemical events, which is crucial for understanding and controlling these reactions. researchgate.net The mechanism often involves the coordination of the nucleophile to the Lewis-acidic boron center, sometimes facilitated by a catalyst, which can also be modeled. semanticscholar.orgu-tokyo.ac.jp

DFT is a powerful tool for predicting the most likely pathways a reaction will follow by mapping the potential energy surface. numberanalytics.com This involves identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these stationary points, a reaction mechanism can be proposed and validated. researchgate.net This approach has been successfully applied to various reactions involving boranes and borate esters, such as hydroboration and catalytic ring-openings. researchgate.netacs.org

Furthermore, DFT calculations provide insights into the electronic properties of triethyl borate. Key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. These calculations help in understanding charge transfer interactions within the molecule and with other reactants. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the electronic details of smaller systems, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules in larger systems over time. This technique is ideal for investigating bulk properties, such as solvation and diffusion.

Triethyl borate (TEB) is explored as a component in non-aqueous electrolytes for applications like lithium-ion batteries. rsc.org MD simulations, particularly ab initio MD (AIMD), are used to understand how ions like lithium (Li⁺) are solvated by the borate ester molecules. rsc.orgosti.gov

Simulations reveal that while TEB has three oxygen atoms that could potentially coordinate with a lithium ion, it has a very low ability to dissolve lithium salts. rsc.org In contrast, a partially fluorinated analogue, tris(2-fluoroethyl) borate (TFEB), shows a surprisingly higher lithium salt solubility. AIMD simulations comparing TEB and TFEB show that the solvation mechanism is different. In TFEB, the fluorine atoms of the –CH₂F groups act as the primary coordination sites for Li⁺, leading to a stronger binding energy and better solvation. rsc.org The structure of the solvation shell is analyzed using tools like the Radial Distribution Function (RDF), which gives the probability of finding one atom at a certain distance from another. rsc.orgacs.org

Table 2: Comparison of Solvation Properties of Triethyl Borate (TEB) and Tris(2-fluoroethyl) Borate (TFEB) from Computational Studies

| Property | Triethyl Borate (TEB) | Tris(2-fluoroethyl) Borate (TFEB) | Citation |

|---|---|---|---|

| Primary Li⁺ Coordination Site | Oxygen atoms (weak) | Fluorine atoms of –CH₂F groups (strong) | rsc.org |

| Lithium Salt Solubility | Very low | High | rsc.org |

| Li⁺ Binding Energy | Weaker | Stronger | rsc.org |

| Dominant Solvation Structure | Poorly defined solvation shell | Well-defined solvation shell via F-Li coordination | rsc.org |

The transport properties of electrolytes, such as ionic conductivity, are directly related to the diffusion of ions and solvent molecules. MD simulations are a standard method for calculating self-diffusion coefficients. researchgate.netcolab.ws These simulations track the movement of each particle over time, and the diffusion coefficient can be derived from the mean-squared displacement of the particles. nih.govacs.org